5-Amino-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic aromatic organic compound It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyano group attached to the fourth carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-ethoxycarbonyl-1-(3-methoxyphenyl)pyrazole-4-carbonitrile as the starting material.
Reaction Conditions: The reaction involves the reduction of the ethoxycarbonyl group to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-amine.
Substitution: 5-Amino-3-ethyl-1-(3-halophenyl)-1H-pyrazole-4-carbonitrile.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrazole ring can bind to various biological targets, leading to modulation of biochemical pathways. The cyano group enhances the compound's ability to interact with nucleophilic sites on target molecules.
Comparison with Similar Compounds
5-Amino-3-methyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
5-Amino-3-ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a para-methoxyphenyl group instead of a meta-methoxyphenyl group.
Uniqueness: The presence of the ethyl group and the meta-methoxyphenyl group in 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile provides unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in its applications.
Properties
CAS No. |
650628-98-1 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
5-amino-3-ethyl-1-(3-methoxyphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c1-3-12-11(8-14)13(15)17(16-12)9-5-4-6-10(7-9)18-2/h4-7H,3,15H2,1-2H3 |
InChI Key |
QKKOAYHQYRAXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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